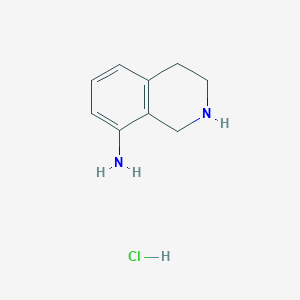

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride

Übersicht

Beschreibung

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products that exhibit diverse biological activities. The compound is a secondary amine with the chemical formula C9H13ClN2.

Vorbereitungsmethoden

The synthesis of 1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . Industrial production methods often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization of N-acyl derivatives of β-phenylethylamine .

Analyse Chemischer Reaktionen

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline analogs.

Substitution: The amine group can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions are often isoquinoline derivatives and substituted tetrahydroisoquinolines .

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.

Medicine: It has shown promise in the treatment of neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic systems, which are crucial in the regulation of mood, cognition, and motor functions. The compound’s neuroprotective effects are attributed to its ability to inhibit oxidative stress and reduce neuroinflammation .

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the amine group at the 8th position.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups that enhance its biological activity.

1-Benzyl-1,2,3,4-tetrahydroisoquinoline: A compound with a benzyl group that increases its lipophilicity and potential for crossing the blood-brain barrier.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential .

Biologische Aktivität

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, particularly in neuroprotection and as an antimicrobial agent.

Target of Action

THIQ has been identified as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway, which plays a crucial role in immune response regulation. By blocking this interaction, THIQ may enhance the immune system's ability to detect and eliminate cancerous cells and pathogens.

Mode of Action

The compound interacts with various neurotransmitter systems, particularly through its effects on monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes involved in neurotransmitter metabolism. This interaction can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive function .

THIQ exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interaction : It inhibits MAO and COMT, thereby affecting neurotransmitter levels.

- Cell Signaling : THIQ influences cellular signaling pathways and gene expression related to neuroprotection and neurodegeneration.

- Antimicrobial Activity : The compound has shown efficacy against various infective pathogens, indicating potential applications in infectious disease treatment .

Cellular Effects

THIQ's effects on cellular processes include modulation of neurotransmitter release and synaptic transmission. In neuronal cells, it has been observed to enhance synaptic plasticity and influence gene expression associated with neuroprotection. These properties suggest its potential use in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease .

Research Findings

Recent studies have highlighted the biological activity of THIQ:

- Neuroprotective Effects : In animal models, THIQ demonstrated significant antidepressant-like effects when administered alongside reserpine, a drug known to induce depressive behavior. The combination treatment reduced immobility time in forced swim tests, suggesting improved mood regulation .

- Antiviral Activity : Novel derivatives of tetrahydroisoquinoline have shown promise against SARS-CoV-2, with effective concentrations comparable to established antiviral medications like chloroquine .

- Biochemical Analysis : A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported on the levels of THIQ in biological samples, indicating its presence in brain tissue and potential roles in neurological health .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Igarashi et al. (2023) | Demonstrated that THIQ levels were significantly altered in mouse brains treated with haloperidol | LC-MS/MS analysis of brain tissue samples |

| PMC9965753 (2023) | Showed antiviral efficacy against SARS-CoV-2 with an EC50 of 2.78 μM | In vitro assays on human lung cells |

| PMC4035545 (2014) | Found significant antidepressant-like effects when combined with reserpine | Behavioral tests in rat models |

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAWHHCFFKQULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.